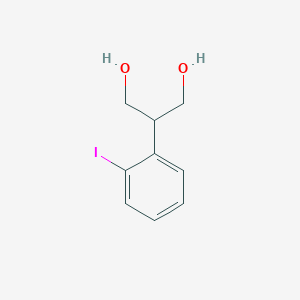![molecular formula C14H16N2O B15245098 Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of cyclohexanone with 1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share a similar core structure and have been studied for their potential as FGFR inhibitors.
Cyclohexyl derivatives: Compounds with a cyclohexyl group that exhibit similar chemical properties and reactivity.
Uniqueness
Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is unique due to its specific combination of a cyclohexyl group and a pyrrolo[2,3-B]pyridine core. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
cyclohexyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C14H16N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h6-10H,1-5H2,(H,15,16) |
Clave InChI |
WVFWOMXBQGOGBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=NC3=C(C=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


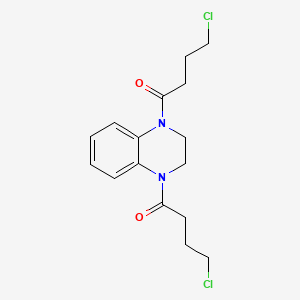
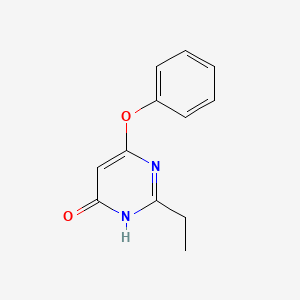
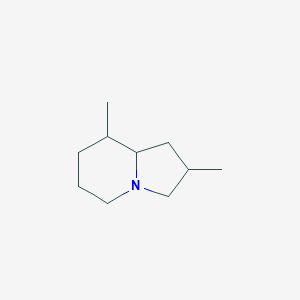
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
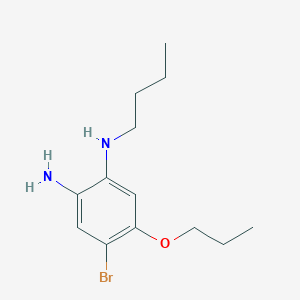
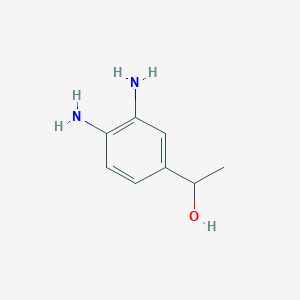
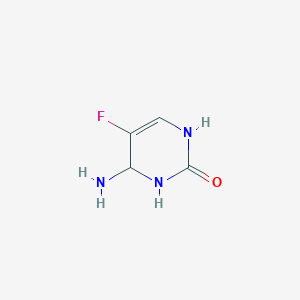
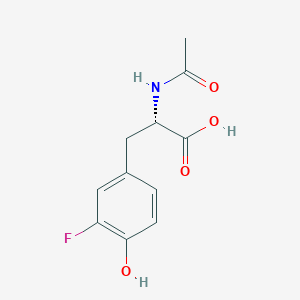
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
